molecular formula C25H22N6O3 B12712183 4-((E)-(4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-2-methylphenyl)diazenyl)-N,N-dimethylbenzamide CAS No. 6629-27-2

4-((E)-(4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-2-methylphenyl)diazenyl)-N,N-dimethylbenzamide

Cat. No.: B12712183
CAS No.: 6629-27-2
M. Wt: 454.5 g/mol
InChI Key: UUWOOGAKBOGZIN-UHFFFAOYSA-N
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Description

4-((E)-(4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-2-methylphenyl)diazenyl)-N,N-dimethylbenzamide is a complex organic compound known for its vibrant azo dye properties Azo compounds are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their intense colors

Preparation Methods

The synthesis of 4-((E)-(4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-2-methylphenyl)diazenyl)-N,N-dimethylbenzamide typically involves a multi-step process. The initial step often includes the diazotization of a primary aromatic amine, followed by coupling with a suitable nucleophile. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salt intermediate. Industrial production methods may involve large-scale batch reactors with precise control over reaction parameters to optimize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-((E)-(4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-2-methylphenyl)diazenyl)-N,N-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a dye in various chemical processes and as a marker in chromatography.

    Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored polymers.

Mechanism of Action

The mechanism of action of this compound involves its interaction with biological molecules through its azo groups. These interactions can lead to the formation of reactive intermediates that can bind to cellular components, disrupting normal cellular functions. The molecular targets often include enzymes and DNA, leading to inhibition of enzymatic activity or interference with DNA replication and transcription pathways.

Comparison with Similar Compounds

Similar compounds include other azo dyes such as Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methylpyridin-2-yl)diazenyl)benzoate. Compared to these, 4-((E)-(4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-2-methylphenyl)diazenyl)-N,N-dimethylbenzamide is unique due to its specific structural features that confer distinct chemical reactivity and biological activity. The presence of the quinoline moiety, for instance, enhances its potential for therapeutic applications .

Properties

CAS No.

6629-27-2

Molecular Formula

C25H22N6O3

Molecular Weight

454.5 g/mol

IUPAC Name

4-[[4-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)diazenyl]-2-methylphenyl]diazenyl]-N,N-dimethylbenzamide

InChI

InChI=1S/C25H22N6O3/c1-15-14-18(28-30-22-23(32)19-6-4-5-7-21(19)26-24(22)33)12-13-20(15)29-27-17-10-8-16(9-11-17)25(34)31(2)3/h4-14H,1-3H3,(H2,26,32,33)

InChI Key

UUWOOGAKBOGZIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=C(C3=CC=CC=C3NC2=O)O)N=NC4=CC=C(C=C4)C(=O)N(C)C

Origin of Product

United States

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